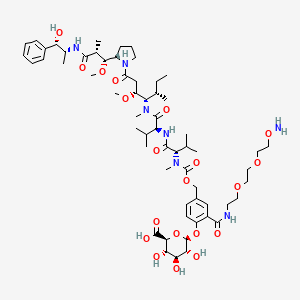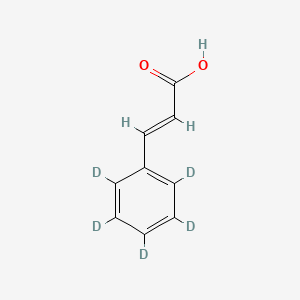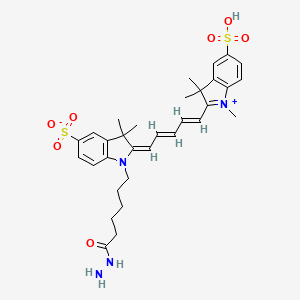
Dihydro T-MAS-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro T-MAS-d6, also known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated derivative of dihydro testis meiosis-activating sterol (T-MAS). It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C29H44D6O and a molecular weight of 420.74 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro T-MAS-d6 involves the incorporation of deuterium into the parent compound, dihydro T-MAS. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The compound is often produced in small quantities due to its specialized applications in research. The production process involves rigorous quality control measures, including the use of advanced analytical techniques to verify the isotopic composition and purity .
化学反応の分析
Types of Reactions
Dihydro T-MAS-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce more reduced sterol derivatives .
科学的研究の応用
Dihydro T-MAS-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of sterols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterol-based drugs.
Industry: Applied in the development of new materials and compounds with enhanced properties .
作用機序
The mechanism of action of Dihydro T-MAS-d6 involves its role as an intermediate in the Kandutsch-Russell pathway, a key pathway in cholesterol biosynthesis. The compound interacts with various enzymes and molecular targets involved in sterol metabolism, influencing the production and regulation of cholesterol and other sterols .
類似化合物との比較
Similar Compounds
Dihydro T-MAS: The non-deuterated version of Dihydro T-MAS-d6.
Cholesterol: A closely related sterol with similar structural features.
Deuterated Cholesterol: Another deuterated sterol used in similar research applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying sterol metabolism and related processes .
特性
分子式 |
C29H50O |
|---|---|
分子量 |
420.7 g/mol |
IUPAC名 |
(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3 |
InChIキー |
FYHRVINOXYETMN-SKHDRLDPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
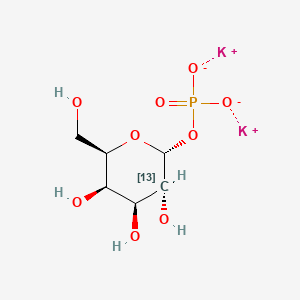
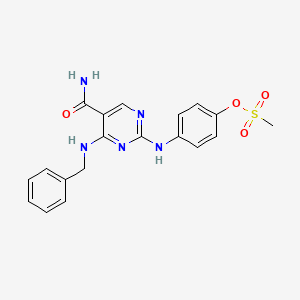

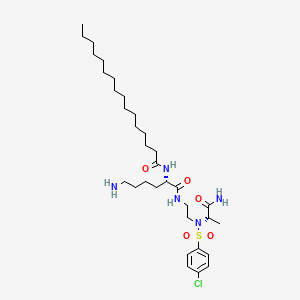
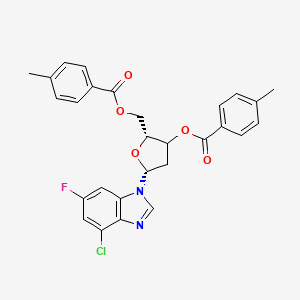
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)

